4-(Methylsulfonylamino)benzylamine hydrochloride
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Overview
Description
4-(Methylsulfonylamino)benzylamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S . It has a molecular weight of 236.72 g/mol . The compound is also known by several other names, including N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride and N-[4-(aminomethyl)phenyl]methanesulfonamide Hydrochloride .
Molecular Structure Analysis
The InChI string of 4-(Methylsulfonylamino)benzylamine hydrochloride isInChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H
. The Canonical SMILES is CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl
.
Scientific Research Applications
Synthesis and Chemical Properties
A significant area of research involving 4-(Methylsulfonylamino)benzylamine hydrochloride is the development of practical synthetic methodologies. For example, Perlow et al. (2007) describe the practical syntheses of sulfone and sulfonamide derivatives, demonstrating the versatility of sulfone chemistry in organic synthesis (Perlow et al., 2007). This research highlights the compound's role in enabling the creation of structurally diverse molecules, which can have implications in drug design and material science.
Material Science and Nanotechnology
In material science, the compound's unique chemical properties are exploited for developing novel materials with specific functionalities. For instance, Woodfield et al. (2014) explored the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines to produce sulfobetaine copolymers. This method demonstrates the compound's potential in creating materials with antifouling properties and hemocompatibility, which are crucial for biomedical applications (Woodfield et al., 2014).
Biochemical Applications
The biochemical applications of 4-(Methylsulfonylamino)benzylamine hydrochloride are highlighted through its role in the synthesis of molecules with potential therapeutic benefits. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which showed in vitro anti-cancer activity against various cancer cell lines. This study elucidates the compound's utility in drug discovery, especially in designing molecules that can activate apoptotic pathways in cancer cells (Cumaoğlu et al., 2015).
Environmental and Analytical Chemistry
The compound's application extends into environmental and analytical chemistry, where it's used as a component in the synthesis of sensors or in the development of methodologies for analyzing complex mixtures. For example, the research on hydrotropic salts, including benzylamine hydrochloride, has shown how these compounds facilitate the self-assembly of surfactants into vesicles and fibers, which could be leveraged for environmental cleanup technologies or the creation of novel materials (Lin et al., 2012).
Safety And Hazards
4-(Methylsulfonylamino)benzylamine hydrochloride can cause skin and eye irritation . In case of contact with skin, it’s recommended to wash with plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMMWPJYNUNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375467 |
Source
|
Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonylamino)benzylamine hydrochloride | |
CAS RN |
128263-66-1 |
Source
|
Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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